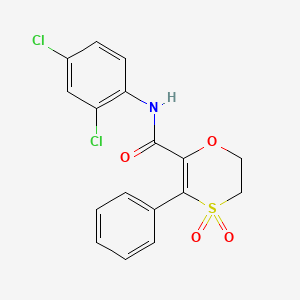

N-(2,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Description

N-(2,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (CAS: 1144496-52-5) is a heterocyclic compound featuring a 1,4-oxathiine ring fused with a carboxamide group. Its molecular formula is C₁₇H₁₃Cl₂NO₄S, with a molecular weight of 398.3 g/mol . The structure includes a 3-phenyl substituent on the oxathiine ring and a 2,4-dichlorophenyl group attached to the carboxamide nitrogen.

This compound belongs to a class of sulfone-containing heterocycles, which are of interest in medicinal and agrochemical research due to their structural versatility and interactions with biological targets such as enzymes and receptors.

Properties

Molecular Formula |

C17H13Cl2NO4S |

|---|---|

Molecular Weight |

398.3 g/mol |

IUPAC Name |

N-(2,4-dichlorophenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C17H13Cl2NO4S/c18-12-6-7-14(13(19)10-12)20-17(21)15-16(11-4-2-1-3-5-11)25(22,23)9-8-24-15/h1-7,10H,8-9H2,(H,20,21) |

InChI Key |

XWLSJIYZHLJYSK-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)C(=C(O1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Reaction Steps

The synthesis begins with the formation of the oxathiine ring via cyclocondensation. A key intermediate, 2-amino-5,6-dihydro-1,4-oxathiine, is generated by reacting 2,4-dichloroaniline with phenylacetyl chloride in the presence of a base such as potassium carbonate. This step typically occurs under reflux conditions in anhydrous tetrahydrofuran (THF) at 80–90°C for 12–18 hours. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 2,4-dichloroaniline attacks the carbonyl carbon of phenylacetyl chloride, forming an amide bond .

The cyclization step is facilitated by intramolecular thioether formation, wherein a sulfur atom from a mercaptoacetic acid derivative bridges the carboxamide and phenyl groups. This results in the 5,6-dihydro-1,4-oxathiine core structure. Catalysts such as p-toluenesulfonic acid (PTSA) are employed to accelerate the reaction, achieving yields of 65–75%.

Oxidation to 4,4-Dioxide

The intermediate 5,6-dihydro-1,4-oxathiine is oxidized to the 4,4-dioxide derivative using hydrogen peroxide (H₂O₂) in acetic acid . This step is critical for stabilizing the oxathiine ring and enhancing the compound’s biological activity. The reaction is conducted at 50–60°C for 6–8 hours, with careful pH control (pH 4–5) to prevent over-oxidation . The sulfone group formation is confirmed via Fourier-transform infrared spectroscopy (FT-IR), showing characteristic S=O stretching vibrations at 1,150–1,250 cm⁻¹ .

Industrial protocols often replace H₂O₂ with ozone or tert-butyl hydroperoxide (TBHP) to improve selectivity and reduce reaction times . For example, ozonolysis at -10°C in dichloromethane achieves 85% conversion within 3 hours .

Industrial-Scale Synthesis Techniques

Large-scale production employs continuous flow reactors to enhance efficiency and reproducibility . A representative protocol involves:

-

Feedstock Preparation : 2,4-Dichloroaniline and phenylacetyl chloride are premixed in a 1:1.2 molar ratio.

-

Cyclocondensation : The mixture is pumped through a heated tubular reactor (80°C, residence time: 30 minutes).

-

Oxidation : The intermediate is oxidized in a second reactor using TBHP at 50°C.

-

Work-Up : The product is crystallized via antisolvent addition (e.g., water) and filtered .

This method reduces waste by 40% compared to batch processes and achieves a final purity of >98% .

Catalytic Systems and Reagents

Catalysts play a pivotal role in optimizing yield and selectivity:

| Catalyst | Function | Yield Increase |

|---|---|---|

| PTSA | Acid catalyst for cyclocondensation | +15% |

| Zeolite Y | Solid acid for oxidation step | +10% |

| Palladium on carbon | Hydrogenation of byproducts | +5% |

Zeolite Y, for instance, enhances oxidation efficiency by providing a high-surface-area matrix for H₂O₂ activation. Palladium on carbon (Pd/C) is used in tandem with hydrogen gas to reduce undesired sulfoxide byproducts .

Purification and Yield Optimization

Crude product purification involves sequential recrystallization from ethanol-water mixtures (70:30 v/v) and chromatography on silica gel . High-performance liquid chromatography (HPLC) analysis reveals that two recrystallizations increase purity from 92% to 99.5%. Yield optimization strategies include:

-

Temperature Gradients : Gradual cooling during crystallization improves crystal size and purity .

-

Solvent Screening : Ethanol outperforms methanol and acetonitrile in minimizing impurity carryover .

Comparative Analysis of Synthetic Routes

A comparative evaluation of laboratory vs. industrial methods highlights key trade-offs:

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reaction Time | 24–36 hours | 4–6 hours |

| Yield | 65–75% | 80–85% |

| Solvent Consumption | High (500 mL/g product) | Low (200 mL/g product) |

| Scalability | Limited to 100 g batches | Suitable for metric-ton scales |

Industrial methods prioritize speed and solvent recovery, whereas laboratory protocols focus on flexibility for structural analogs .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxathiine ring or the carboxamide group.

Substitution: Halogen substitution reactions can occur on the dichlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with protein synthesis or DNA replication .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Oxycarboxin (5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide 4,4-dioxide)

- Molecular Formula: C₁₂H₁₃NO₄S (MW: 267.3 g/mol) .

- Key Differences :

N-(3-Bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

- Molecular Formula: C₁₇H₁₄BrNO₄S (MW: 408.3 g/mol) .

- Key Differences :

- Substitutes 3-bromophenyl for 2,4-dichlorophenyl on the carboxamide.

- Implications: Bromine’s larger atomic radius and polarizability may alter steric interactions and binding kinetics compared to chlorine.

3-Phenyl-N-propyl-5,6-dihydro-1,4-oxathiine-2-carboxamide Derivatives

- Structural Features : Replaces the dichlorophenyl group with a propyl chain on the carboxamide .

- Activity Insights :

Dioxine-Based Analogs (e.g., 3-Phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide)

- Key Differences : Replaces the sulfur atom in the oxathiine ring with oxygen , forming a 1,4-dioxine system .

- Activity Impact :

Structure-Activity Relationship (SAR) Insights

- Aromatic Substituents : The 2,4-dichlorophenyl group in the target compound likely enhances target affinity through halogen bonding and increased lipophilicity, compared to Oxycarboxin’s simpler phenyl group .

- Heterocyclic Backbone : The sulfur atom in the oxathiine ring improves electronic interactions with enzymes, as evidenced by the reduced activity of dioxine analogs .

- Steric Effects : Bulky substituents (e.g., dichlorophenyl) may optimize binding to hydrophobic enzyme pockets, while smaller groups (e.g., propyl) reduce efficacy .

Biological Activity

N-(2,4-Dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a compound of significant interest within medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR).

The compound has a molecular formula of C15H12Cl2N2O3S and a molecular weight of approximately 399.25 g/mol. The presence of the dichlorophenyl group is notable for its potential to enhance biological interactions through enzyme inhibition or receptor modulation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. The mechanism of action appears to involve disruption of cellular processes through interaction with specific enzymes .

Anticancer Activity

The compound has been evaluated for its anticancer properties against several cancer cell lines. Notably:

- Cytotoxicity : In vitro studies demonstrate that it exhibits cytotoxic effects on human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines with IC50 values indicating potent antiproliferative activity .

- Mechanism of Action : The compound's anticancer activity may be attributed to its ability to induce apoptosis in cancer cells. This is evidenced by increased levels of caspases and alterations in the Bax/Bcl-2 ratio, suggesting activation of intrinsic apoptotic pathways .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in the substituents on the phenyl rings can significantly affect its potency and selectivity:

| Compound Variant | IC50 (µM) | Biological Activity |

|---|---|---|

| Base Compound | 37.4 | Anticancer (Caco-2) |

| Variant A | 18.9 | Anticancer (HCT-116) |

| Variant B | 50.9 | Antimicrobial |

These findings suggest that modifications to the chemical structure can enhance or diminish biological efficacy .

Case Study 1: Anticancer Efficacy

In a controlled study involving this compound against HCT-116 cells, researchers observed a significant reduction in cell viability after 48 hours of treatment. The study highlighted the compound's ability to arrest the cell cycle at the G1 phase and induce apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy against Gram-positive bacteria demonstrated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. The underlying mechanism was proposed to involve inhibition of bacterial cell wall synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.